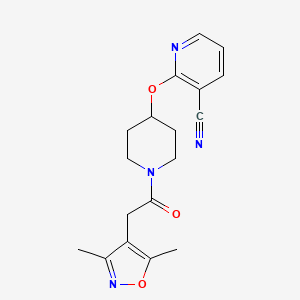

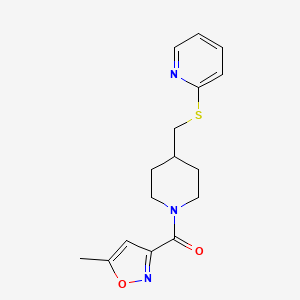

2-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands . They are involved in the epigenetic regulation of gene transcription. Bromodomains bind acetylated lysines, acting as readers of the histone-acetylation code .

Synthesis Analysis

The synthesis of 3,5-dimethylisoxazoles involves the use of 4-phenylisoxazole 3a and the 30-substituted 3,5-dimethyl-4-phenylisoxazoles 3b and 3c . The yields observed were lower when conducted with (3,5-dimethylisoxazol-4-yl)boronic acid .Molecular Structure Analysis

The molecular structure of 3,5-dimethylisoxazoles has been determined using X-ray crystallographic analysis .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A notable study in the realm of synthetic chemistry involves the creation of 2-arylhydrazononitriles, utilized as key synthons for generating a wide array of uniquely substituted heterocyclic compounds. These compounds demonstrated promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast, highlighting their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Molecular Modeling and Antibacterial Activity

Further exploration in the synthesis of novel compounds based on specific molecular scaffolds, such as 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, has been conducted. These compounds underwent in vitro evaluation for their antibacterial and antifungal activities. Molecular modeling provided insights into their interaction mechanisms, showing significant antibacterial effects that correlate well with theoretical predictions (Vankadari, Mandala, Pochampalli, Tigulla, Valeru, & Thampu, 2013).

Antidepressant Drug Metabolism

In the pharmacological research domain, the oxidative metabolism of Lu AA21004, a novel antidepressant, was meticulously studied. This research uncovered the enzymes responsible for its metabolism, including CYP2D6, CYP2C9, and CYP3A4/5, among others. Such studies are crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-16(13(2)25-21-12)10-17(23)22-8-5-15(6-9-22)24-18-14(11-19)4-3-7-20-18/h3-4,7,15H,5-6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCESGKHQGNZFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)

![(3aR,4R,5aS,6S,9aR,9bS)-4,6-dihydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B2671147.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)